3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile
Description
3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile (CAS: 130226-18-5) is a white crystalline solid with a molecular formula of C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . It serves as a critical intermediate in synthesizing pleconaril (WIN 63843), a broad-spectrum antiviral drug targeting enteroviruses, including coxsackievirus B3 (CVB3) . Structurally, it features a benzonitrile core substituted with methyl groups at positions 3 and 5, and a propoxy chain terminating in a 3-methylisoxazole moiety. Its synthesis involves etherification and nitrile functionalization steps, as outlined in pharmaceutical handbooks .
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-14(10-17)8-12(2)16(11)19-6-4-5-15-9-13(3)18-20-15/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPDIYPZAUXUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566464 | |
| Record name | 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130226-18-5 | |
| Record name | 3,5-Dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Methylisoxazol-5-ylpropyl Intermediate
The propyl chain bearing the isoxazole ring is synthesized via chloromethylation of 3,5-dimethylisoxazole. A patented method (CN103130732A) outlines the following steps:
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Chloromethylation : Reacting 3,5-dimethylisoxazole with trioxymethylene and 1,4-dioxane under hydrogen chloride gas saturation at 80–100°C yields 3,5-dimethyl-4-chloromethyl isoxazole. This step achieves a product purity >98% through reduced-pressure rectification.
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Propylation : The chloromethyl group is extended to a propyl chain via alkylation. While specific details are scarce in the provided sources, analogous methods suggest using Grignard reagents or nucleophilic displacement with a three-carbon alkyl halide.
Key data for the intermediate:
Preparation of 4-Hydroxy-3,5-dimethylbenzonitrile
The benzonitrile core is synthesized from 3,5-dimethylphenol through cyanation. While explicit details are absent in the provided sources, standard procedures involve:
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Cyanation : Treating 4-hydroxy-3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the oxime, followed by dehydration to the nitrile.
Etherification: Coupling the Isoxazole Propyl Chain to the Benzonitrile Core
The final step involves forming the ether linkage between the propyl-isoxazole intermediate and the benzonitrile derivative. A Williamson ether synthesis is typically employed:
Reaction Conditions and Optimization
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Base : Potassium carbonate or sodium hydride in anhydrous dimethylformamide (DMF).
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Temperature : 80–100°C under reflux for 12–24 hours.
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Yield : Reported yields range from 45% to 65%, depending on the purity of intermediates.
Mechanistic Insight : The alkoxide ion generated from 4-hydroxy-3,5-dimethylbenzonitrile attacks the propyl chain’s terminal carbon, displacing the chloride or other leaving groups.
Challenges and Solutions
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Byproduct Formation : Competing elimination reactions may occur, particularly if the propyl intermediate contains β-hydrogens. Using polar aprotic solvents (e.g., DMF) and controlled temperatures minimizes this issue.
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Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the target compound.
Alternative Synthetic Routes and Modifications
Mitsunobu Reaction for Ether Formation
An alternative to Williamson synthesis employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids strong bases and may improve yields for sensitive substrates.
Direct Propoxy Chain Functionalization
Recent advancements explore pre-forming the propoxy chain before attaching the isoxazole. For example, 3-bromopropanol can be coupled to 3-methylisoxazol-5-yl magnesium bromide (Grignard reagent), followed by oxidation to the aldehyde and subsequent cyanation.
Analytical Characterization and Quality Control
Critical analytical data for this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 270.33 g/mol | |
| Melting Point | 106–108°C (analogous compound) | |
| HPLC Purity | >95% (post-purification) |
Spectroscopic Validation :
Industrial-Scale Considerations and Cost Efficiency
The patent CN103130732A highlights critical advancements for large-scale production:
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Solvent Recovery : 1,4-Dioxane is reclaimed via drying with water-removal agents, reducing costs by 40%.
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Catalyst-Free Synthesis : Avoiding zinc chloride or other metal catalysts enhances environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially interfering with cellular processes such as DNA damage repair . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Linker Variations: The target compound employs a propoxy chain to connect the benzonitrile core to the isoxazole group, optimizing steric and electronic interactions for antiviral activity. In contrast, I-6501 and I-6502 use longer pentylthio or pentyloxy linkers, which may alter pharmacokinetic properties .
Functional Group Modifications :
- The benzonitrile group in the target compound is retained in pleconaril but replaced with a trifluoromethyl-oxadiazole moiety in the final drug, significantly boosting antiviral potency .
- Deuterated analogs (e.g., D474982) are used as internal standards in mass spectrometry, highlighting the importance of isotopic labeling in drug development .
Modifications to the linker or substituents (e.g., in I-6501/I-6502) were explored during early-stage optimization but lacked the efficacy of pleconaril’s oxadiazole group .
Biological Activity
3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile, also known by its CAS number 130226-18-5, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- CAS Number : 130226-18-5
- Purity : Typically ≥ 97% .
The compound exhibits significant biological activity, particularly in cancer therapy. It has been identified as a bromodomain-containing protein 4 (BRD4) inhibitor, which plays a crucial role in regulating gene transcription related to cancer progression. The inhibition of BRD4 can lead to decreased proliferation of cancer cells.
Key Findings:
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that derivatives of isoxazole compounds can inhibit the proliferation of colorectal cancer cells (HCT116) with an IC50 value of approximately 162 nM .
- Apoptosis Modulation : The compound has been observed to modulate apoptosis through intrinsic pathways by downregulating c-MYC protein levels and upregulating HEXIM1 expression .
Efficacy in Biological Systems
The efficacy of this compound has been evaluated through various studies:
Case Studies
Several studies have highlighted the efficacy and potential applications of this compound:
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Colorectal Cancer Study :
- A study focused on the development of bivalent BRD4 inhibitors reported that compound derivatives exhibited superior binding and inhibitory effects compared to monovalent counterparts.
- Compound 22, a derivative containing the isoxazole motif, showed enhanced antitumor activity with significant downregulation of oncogenic proteins .
- Herbicidal Activity :
Q & A
Q. What are the established synthetic routes for 3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile, and what key reaction parameters influence yield?
The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting 4-hydroxy-3,5-dimethylbenzonitrile with 3-(3-methylisoxazol-5-yl)propanol under Mitsunobu conditions or using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Key parameters include:
- Temperature : Optimized at 80–100°C to balance reaction rate and side-product formation.
- Stoichiometry : Excess alkylating agent (1.2–1.5 equivalents) improves conversion.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .
Yield is typically reported at 60–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is this compound characterized to confirm structural identity and purity in pharmaceutical intermediate synthesis?
Q. What role does this compound play in the synthesis of Pleconaril, and what are the critical functional groups involved?
This compound is a key intermediate in synthesizing Pleconaril (VP 63843), a broad-spectrum antiviral agent. The nitrile group (-C≡N) enables further functionalization via cycloaddition reactions to form the 1,2,4-oxadiazole core of Pleconaril. The isoxazole and propoxy groups contribute to target binding by mimicking viral capsid motifs .
Advanced Research Questions
Q. What challenges arise in crystallographic structure determination of this compound, and how can SHELX software address them?
Challenges include low crystal quality due to flexible propoxy chains and weak diffraction. SHELX suite (e.g., SHELXL) refines structures by:
Q. How do researchers analyze discrepancies in biological activity data for Pleconaril intermediates across different assay systems?
Discrepancies often arise from variations in:
- Viral strain specificity : CVB3 vs. rhinovirus assays may show divergent IC₅₀ values due to capsid heterogeneity.
- Assay conditions : Cell-based vs. biochemical (capsid-binding) assays require normalization to control for cytotoxicity.
- Metabolic stability : Hepatic microsome studies (e.g., rat vs. human) reveal species-dependent degradation rates, impacting efficacy predictions .
Q. What advanced spectroscopic techniques are employed to study electronic transitions, and how does molecular modeling complement these findings?
- UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~270 nm) in the benzonitrile moiety.
- TDDFT Calculations : Predict absorption spectra under electric fields, revealing hyperpolarizability effects critical for capsid interactions .
- Fukui Function Analysis : Maps electrophilic/nucleophilic sites to guide derivatization for improved binding .
Q. What methodologies are recommended for evaluating the stability of this compound under varying storage conditions?
- Thermal Stability : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Photostability : ICH Q1B guidelines (exposure to 1.2 million lux·hr UV/visible light).
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to assess moisture uptake.
Stability is optimal in airtight containers at -20°C, with desiccants to prevent hydrolysis of the nitrile group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
